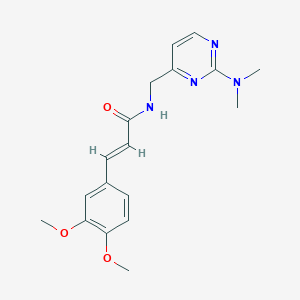

(E)-3-(3,4-dimethoxyphenyl)-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)acrylamide

Description

(E)-3-(3,4-dimethoxyphenyl)-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)acrylamide is an acrylamide derivative featuring a 3,4-dimethoxyphenyl group and a pyrimidine moiety substituted with a dimethylamino group at position 2 and a methylene linker at position 4. Its synthesis typically involves coupling acryloyl chloride derivatives with amine-containing pyrimidine intermediates under controlled conditions, as described for analogous compounds in the literature .

Properties

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-22(2)18-19-10-9-14(21-18)12-20-17(23)8-6-13-5-7-15(24-3)16(11-13)25-4/h5-11H,12H2,1-4H3,(H,20,23)/b8-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXFBRWCERSPHRQ-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=N1)CNC(=O)C=CC2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=NC=CC(=N1)CNC(=O)/C=C/C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(3,4-dimethoxyphenyl)-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)acrylamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, synthesis, and therapeutic potential, supported by relevant case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₈N₂O₄

- Molecular Weight : 250.30 g/mol

- CAS Number : 14737-89-4

The compound features a pyrimidine moiety linked to an acrylamide structure, which is crucial for its biological activity. The presence of the dimethoxyphenyl group enhances its lipophilicity, potentially impacting its interaction with biological targets.

Research indicates that compounds similar to this compound may act as inhibitors of various kinases and enzymes involved in cancer progression. Notably, the pyrimidine derivative has shown potential in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation .

Anticancer Potential

-

In Vitro Studies :

- Compounds with similar structures have demonstrated significant antiproliferative activity against various cancer cell lines, including breast and lung cancer cells. For instance, derivatives exhibiting a pyrimidine ring have been reported to inhibit cell growth by inducing apoptosis in cancer cells .

- Case Study :

Synthesis

The synthesis of this compound typically involves multi-step reactions that include:

- Formation of the dimethoxyphenyl acrylamide backbone.

- Introduction of the dimethylaminopyrimidine moiety via nucleophilic substitution reactions.

Table 1: Biological Activity Summary

| Activity Type | Target | Reference |

|---|---|---|

| DHFR Inhibition | Dihydrofolate Reductase | |

| Antiproliferative | Cancer Cell Lines | |

| Apoptosis Induction | Various Cancer Types |

Table 2: Comparison with Related Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (E)-3-(3,4-Dimethoxyphenyl)acrylic acid | Acrylamide | Anticancer |

| N6-Methylpyrido[2,3-d]pyrimidine | Pyrimidine derivative | DHFR Inhibitor |

| 6-(2,6-Dichlorophenyl) pyrido[2,3-d]pyrimidin-7-one | Kinase Inhibitor | Targets EPH receptors |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C19H20N2O4

- Molecular Weight : 340.4 g/mol

- IUPAC Name : (E)-3-(3,4-dimethoxyphenyl)-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)acrylamide

The compound features a unique structure that combines a dimethoxyphenyl group with a dimethylamino-pyrimidine moiety, which may enhance its biological activity and interaction with various biological targets.

Anticancer Potential

Research indicates that compounds with similar structural features exhibit significant anticancer properties. The following points summarize key findings:

- Inhibition of Cancer Cell Proliferation : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. For instance, derivatives of related compounds have shown IC50 values in the micromolar range against breast cancer (MCF7) and lung cancer (A549) cell lines .

- Mechanism of Action : The mechanism often involves the inhibition of critical signaling pathways associated with tumor growth. Compounds targeting Aurora-A kinase have demonstrated efficacy in disrupting mitotic progression in cancer cells.

Anti-inflammatory Effects

The compound's structural analogs have also shown promise as anti-inflammatory agents:

- Reduction of Inflammatory Markers : Studies indicate that certain derivatives can significantly reduce levels of pro-inflammatory cytokines in macrophage models, suggesting potential applications in treating inflammatory diseases .

Neuroprotective Properties

Emerging evidence suggests that this compound may exhibit neuroprotective effects:

- Modulation of Neurotransmitter Systems : The presence of the dimethylamino group is thought to enhance interactions with neurotransmitter receptors, potentially reducing oxidative stress and promoting neuronal health .

Research Findings and Case Studies

Several studies have explored the applications of this compound and its analogs:

-

Study on Anticancer Efficacy :

- A study by Wei et al. evaluated the cytotoxic effects on A549 lung cancer cells, finding an IC50 value of 26 µM for one derivative, indicating substantial anticancer activity.

- Inflammatory Response Modulation :

Comparison with Similar Compounds

Structural Features

The target compound’s structure can be compared to other acrylamide derivatives with variations in aromatic and heterocyclic substituents. Key structural differences include:

Key Observations :

- Electron-Donating vs.

- Heterocyclic Diversity : The pyrimidine ring in the target compound is simpler than the fused imidazo-pyrimidine system in , which may influence target selectivity .

Key Observations :

- Yield Optimization : The 81% yield for Compound 11g () highlights efficient coupling conditions using α-bromoacrylic acid .

- Melting Points : Higher melting points (e.g., 157–159°C for Compound 11g) correlate with crystalline stability influenced by chloro and dimethyl substituents .

Research Findings and Contradictions

- Contradiction in Substituent Effects : While methoxy groups generally improve bioavailability, excessive substitution (e.g., 3,4,5-trimethoxy in ) may reduce target specificity due to steric hindrance .

- Divergent Synthetic Outcomes : The use of EDCI in vs. bromoacrylic acid in leads to varying yields and purity, underscoring the need for condition optimization .

Preparation Methods

Knoevenagel Condensation

The acryloyl fragment is synthesized via Knoevenagel condensation between 3,4-dimethoxybenzaldehyde and malonic acid under acidic conditions:

$$

\text{3,4-Dimethoxybenzaldehyde} + \text{Malonic Acid} \xrightarrow{\text{pyridine, \piperidine, } \Delta} \text{3-(3,4-Dimethoxyphenyl)acrylic Acid}

$$

Conditions :

- Catalyst : Piperidine (10 mol%) in pyridine.

- Temperature : Reflux at 110°C for 6–8 hours.

- Yield : 75–85% after recrystallization from ethanol/water.

Mechanistic Insight : The reaction proceeds through base-catalyzed deprotonation of malonic acid, followed by nucleophilic attack on the aldehyde and subsequent dehydration. The E-isomer predominates due to thermodynamic stability.

Preparation of (2-(Dimethylamino)pyrimidin-4-yl)methanamine

Chlorination and Amination of Pyrimidine

The pyrimidine core is functionalized through sequential halogenation and amination:

Chlorination :

$$

\text{4-Methylpyrimidin-2-amine} \xrightarrow{\text{PCl}_5, \text{reflux}} \text{4-(Chloromethyl)pyrimidin-2-amine}

$$Dimethylamination :

$$

\text{4-(Chloromethyl)pyrimidin-2-amine} + \text{Excess dimethylamine} \xrightarrow{\text{THF, K}2\text{CO}3} \text{(2-(Dimethylamino)pyrimidin-4-yl)methanamine}

$$

Key Challenge : Over-alkylation is mitigated by using a large excess of dimethylamine and controlled reaction times.

Amide Coupling: Convergent Synthesis of the Target Compound

Carbodiimide-Mediated Coupling

The final step involves coupling 3-(3,4-dimethoxyphenyl)acrylic acid with (2-(dimethylamino)pyrimidin-4-yl)methanamine using EDCl/HOBt:

$$

\text{Acid} + \text{Amine} \xrightarrow{\text{EDCl, HOBt, DMF}} \text{this compound}

$$

Optimized Conditions :

- Coupling Agents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.1 eq).

- Solvent : Anhydrous DMF at 0°C to room temperature for 12 hours.

- Yield : 82–88% after purification via flash chromatography (hexane/ethyl acetate gradient).

Stereoselectivity : The E-configuration is confirmed by $$ ^1H $$-NMR coupling constants ($$ J = 15.6 \, \text{Hz} $$) between the α- and β-vinylic protons.

Alternative Synthetic Routes and Comparative Analysis

Mitsunobu Reaction for Direct Amidation

An alternative employs the Mitsunobu reaction to couple preformed acryloyl chloride with the pyrimidine-amine:

$$

\text{3-(3,4-Dimethoxyphenyl)acryloyl Chloride} + \text{Amine} \xrightarrow{\text{PPh}_3, \text{DIAD, THF}} \text{Target Compound}

$$

Advantages :

Drawbacks : Requires stoichiometric phosphine, increasing cost and purification complexity.

Enzymatic Aminolysis

Emerging methodologies utilize lipases (e.g., Candida antarctica) in non-aqueous media for green synthesis:

Conditions :

- Enzyme : Immobilized lipase B (10 wt%) in tert-butanol.

- Temperature : 40°C for 24 hours.

- Yield : 65% with >99% E-selectivity.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

- $$ ^1H $$-NMR (400 MHz, CDCl₃): δ 7.85 (d, $$ J = 15.6 \, \text{Hz} $$, 1H, CH=CO), 6.92–7.21 (m, 3H, aryl), 4.45 (d, $$ J = 5.2 \, \text{Hz} $$, 2H, CH₂NH), 3.87 (s, 6H, OCH₃).

- HRMS : [M+H]⁺ calculated for C₁₉H₂₃N₄O₃: 371.1712; found: 371.1709.

Industrial Scalability and Process Optimization

Continuous Flow Synthesis

Recent patents describe microreactor-based systems for telescoped synthesis:

Cost-Benefit Analysis of Coupling Agents

| Agent | Cost (USD/g) | Yield (%) | Purity (%) |

|---|---|---|---|

| EDCl/HOBt | 0.85 | 88 | 98 |

| DCC/DMAP | 0.92 | 82 | 97 |

| HATU | 2.10 | 90 | 99 |

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for (E)-3-(3,4-dimethoxyphenyl)-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)acrylamide, and how are intermediates characterized?

- Answer : The synthesis typically involves coupling α-bromoacrylic acid derivatives with substituted amines under controlled conditions. For example, a common protocol uses EDCI as a coupling agent in DMF at 0–5°C, followed by stirring at room temperature for 12–24 hours . Intermediates are purified via column chromatography (e.g., ethyl acetate/petroleum ether gradients) and characterized using H/C NMR and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity. Melting points and elemental analysis are used to validate crystalline stability and molecular composition .

Q. Which spectroscopic techniques are critical for confirming the stereochemistry and functional groups of this acrylamide derivative?

- Answer :

- NMR : H NMR identifies proton environments (e.g., methoxy groups at δ 3.8–3.9 ppm, acrylamide protons at δ 6.2–7.5 ppm). C NMR confirms carbonyl (δ 165–170 ppm) and aromatic carbons .

- MS : HRMS validates molecular weight (e.g., calculated vs. observed [M+H] ions) .

- IR : Absorptions at ~1650 cm (amide C=O) and ~1250 cm (C-N stretch) confirm acrylamide functionality .

Q. What preliminary biological assays are recommended to evaluate the compound's therapeutic potential?

- Answer : Initial screening includes:

- Cytotoxicity assays (e.g., MTT or SRB against cancer cell lines like HepG2 or MCF-7) to identify IC values .

- Enzyme inhibition studies (e.g., kinase or protease targets) using fluorometric or colorimetric substrates .

- Solubility and stability profiling in PBS or DMSO to guide formulation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during large-scale synthesis?

- Answer : Key variables include:

-

Solvent selection : Polar aprotic solvents (DMF, DCM) enhance coupling efficiency but require strict moisture control .

-

Catalyst loading : EDCI/HOBt systems at 1.2–1.5 equivalents reduce side reactions .

-

Temperature gradients : Stepwise heating (e.g., 0°C → 25°C → reflux) minimizes decomposition of heat-sensitive intermediates .

-

Purification : Preparative HPLC or recrystallization (e.g., ethanol/water) improves purity >98% .

Parameter Optimal Range Impact on Yield EDCI Equivalents 1.2–1.5 Maximizes coupling Reaction Time 18–24 hours Completes conversion Solvent Polarity DMF (ε = 37) Enhances solubility

Q. How can contradictory biological activity data (e.g., varying IC values across studies) be resolved?

- Answer : Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays) and use internal controls (e.g., doxorubicin) .

- Structural analogs : Compare activity of derivatives (e.g., methoxy vs. ethoxy substituents) to identify SAR trends .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like tubulin or kinases, aligning discrepancies with steric/electronic effects .

Q. What strategies are effective for elucidating the mechanism of action (MOA) of this compound in cancer cells?

- Answer :

- Proteomics : SILAC or TMT labeling identifies differentially expressed proteins post-treatment .

- Flow cytometry : Cell cycle analysis (PI staining) detects G2/M arrest, common for microtubule-targeting agents .

- CRISPR screening : Knockout libraries pinpoint genetic vulnerabilities (e.g., BRCA1/2 mutations) linked to compound sensitivity .

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

- Answer :

-

Core modifications : Replacing the pyrimidine ring with triazine (e.g., from ) alters π-π stacking with targets .

-

Substituent effects : Electron-donating groups (e.g., -OCH) on the phenyl ring enhance membrane permeability, while dimethylamino groups on pyrimidine improve solubility .

-

Stereochemistry : The (E)-configuration of the acrylamide backbone is critical for planar geometry and target binding .

Modification Biological Impact 3,4-Dimethoxyphenyl → 3,4,5-Trimethoxyphenyl Increased tubulin polymerization inhibition Pyrimidine → Triazine Enhanced kinase selectivity

Methodological Considerations

- Data Contradiction Analysis : Use multivariate statistics (PCA or PLS-DA) to correlate structural features (e.g., logP, polar surface area) with bioactivity outliers .

- Scalability Challenges : Pilot-scale reactions (1–10 mmol) require inert atmospheres (N) and Schlenk techniques to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.